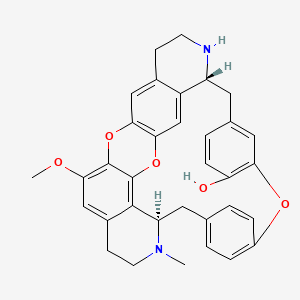
Micranthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Micranthine is a minor alkaloid derived from the bark of the Daphnandra micrantha tree, belonging to the Monimiaceae family . It has the chemical formula C34H32N2O5 and a molecular weight of 548.63 g/mol . This compound is known for its complex structure, which includes an epoxy group, a methoxy group, and a methyl group attached to an oxyacanthan skeleton .
Preparation Methods
Micranthine can be isolated from the bark of Daphnandra micrantha through extraction and purification processes . The synthetic routes for this compound involve multiple steps, including the formation of the epoxy and methoxy groups. The reaction conditions typically require the use of solvents such as chloroform and ethanol .
Chemical Reactions Analysis
Micranthine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, leading to the formation of reduced derivatives of this compound.
Substitution: Substitution reactions can occur at the methoxy and epoxy groups, often using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups.
Scientific Research Applications
Micranthine has several scientific research applications:
Chemistry: It is studied for its unique structure and reactivity, providing insights into the behavior of complex alkaloids.
Biology: this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of micranthine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Micranthine is part of a group of alkaloids with similar structures, including:
- O-methylthis compound
- Telobine
- ON-dimethylthis compound
- Nortenuipine
- Fangchinoline
Compared to these compounds, this compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
36104-64-0 |
|---|---|
Molecular Formula |
C34H32N2O5 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(8R,21R)-27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol |
InChI |
InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3/t25-,26-/m1/s1 |
InChI Key |
AFGMWONXXNDGGE-CLJLJLNGSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















